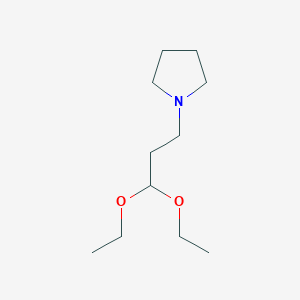

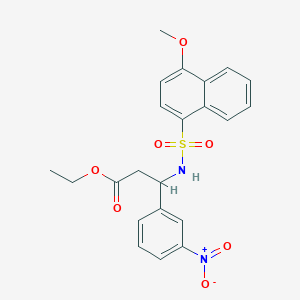

![molecular formula C13H14ClNO3S B2937374 ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate CAS No. 303987-52-2](/img/structure/B2937374.png)

ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmacological Properties and Effects on Vascular Systems

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate, found in compounds like CRD-401 and diltiazem, exhibits significant pharmacological properties, particularly in vascular systems. Studies have demonstrated its potent vasodilator action, particularly on coronary and femoral arteries, with a noted stereospecificity for the d-cis-isomer (CRD-401), suggesting its effects are mediated by direct action on blood vessels (Nagao et al., 1972). Further research on diltiazem highlighted its ability to influence coronary circulation without significantly altering coronary blood flow resistance in hearts with experimental coronary sclerosis, indicating a nuanced interaction with vascular systems (Saito et al., 1977).

Structural and Synthetic Studies

The structural elucidation and synthetic pathways involving this compound derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry. Rafalko et al. (1993) detailed the crystal structure of a substituted derivative, offering a foundational understanding of its chemical behavior and potential for further derivative synthesis (Rafalko, Fryer, & Kudzma, 1993). Additionally, synthesis routes have evolved to explore the broader utility of these compounds in creating novel therapeutic agents, as demonstrated by Abe et al. (1990), who developed methodologies leading to new structural variants with potential pharmacological applications (Abe, Ishikawa, Hayashi, & Miura, 1990).

Chemoinformatics and Molecular Docking Studies

The role of this compound derivatives extends into chemoinformatics, where receptor 1, a benzothiazole-based receptor, demonstrated selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media. This highlights its potential in environmental monitoring and toxicity studies. The fluorescent emission of receptor 1 was significantly quenched by these ions, indicating a strong binding affinity and specificity. This work is complemented by molecular docking studies to further understand the interaction mechanisms at a molecular level (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

作用機序

Target of Action

Similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that lead to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, indicating that they can have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

ethyl 2-(7-chloro-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-2-18-13(17)8-15-10-7-9(14)3-4-11(10)19-6-5-12(15)16/h3-4,7H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRLVJNXJRMUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCSC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)